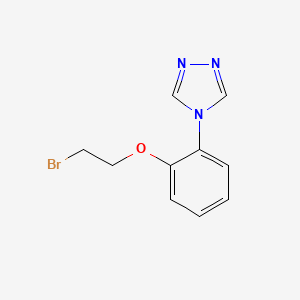

4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(2-bromoethoxy)phenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-5-6-15-10-4-2-1-3-9(10)14-7-12-13-8-14/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEQHEDLYOOWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676563 | |

| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-41-1 | |

| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole"

An In-Depth Technical Guide for the Synthesis and Characterization of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2] This guide presents a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel ortho-substituted phenyl-triazole derivative, This compound . This molecule serves as a valuable building block for drug discovery, incorporating a reactive bromoethoxy handle for further functionalization. We provide a detailed, two-step synthetic strategy, beginning with the formation of a key phenolic intermediate, followed by a targeted O-alkylation. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring reproducibility and scalability. Furthermore, this document establishes a self-validating framework for the structural confirmation of the target compound through a suite of spectroscopic and chromatographic techniques, including NMR, IR, and Mass Spectrometry.

The Strategic Importance of Functionalized 1,2,4-Triazoles

The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone of modern drug design.[3] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions have made it a critical pharmacophore in a wide range of clinically significant drugs, including antifungal agents (e.g., fluconazole) and anticancer therapies.[3] The synthesis of novel, strategically functionalized triazole derivatives is therefore of paramount importance to drug development professionals.

The target molecule of this guide, This compound , is designed with a specific purpose. The ortho-substitution pattern on the phenyl ring influences the molecule's conformational flexibility, while the 2-bromoethoxy side chain provides a reactive electrophilic site. This "handle" is ideal for subsequent nucleophilic substitution reactions, allowing for the covalent attachment of the triazole scaffold to other molecules of interest, such as proteins or larger pharmacophores, a common strategy in the development of targeted therapies and chemical probes.

Proposed Synthetic Strategy: A Two-Step Approach

A robust synthesis requires a logical and efficient pathway from commercially available starting materials. Our retrosynthetic analysis identified a two-step approach as the most reliable route. The synthesis hinges on the initial formation of the N-aryl triazole ring system, followed by the selective alkylation of the phenolic hydroxyl group.

Figure 1: Proposed two-step synthetic pathway for the target molecule.

Step 1: Synthesis of 4-(2-Hydroxyphenyl)-4H-1,2,4-triazole

The formation of an N-aryl triazole from an aniline derivative is a well-established transformation. While classical methods like the Einhorn-Brunner reaction exist, they often require harsh conditions.[1][2][4] We propose a more modern and efficient acid-catalyzed cyclization reaction using 2-aminophenol and N,N-dimethylformamide azine. This method provides a direct and high-yielding route to the desired 4-substituted triazole intermediate.

Step 2: O-Alkylation with 1,2-Dibromoethane

The second step involves the selective alkylation of the phenolic hydroxyl group of the intermediate. This reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[5] The choice of base and solvent is critical to ensure selective O-alkylation over potential C-alkylation.[6][7] By using a polar aprotic solvent like N,N-dimethylformamide (DMF) and a moderately strong base such as potassium carbonate (K₂CO₃), we facilitate the formation of the phenoxide nucleophile while minimizing side reactions. Using an excess of 1,2-dibromoethane drives the reaction to completion and ensures mono-alkylation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 1,2-dibromoethane is a suspected carcinogen and should be handled with extreme care.

Protocol for Step 1: Synthesis of 4-(2-Hydroxyphenyl)-4H-1,2,4-triazole

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (10.9 g, 100 mmol) and N,N-dimethylformamide azine (14.2 g, 100 mmol).

-

Solvent and Catalyst Addition: Add 100 mL of xylenes to the flask, followed by the slow addition of concentrated hydrochloric acid (2.0 mL) as the catalyst.

-

Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure intermediate as a crystalline solid. Dry the product under vacuum.

Protocol for Step 2: Synthesis of this compound

-

Reagent Setup: To a 250 mL round-bottom flask, add the intermediate 4-(2-hydroxyphenyl)-4H-1,2,4-triazole (16.1 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 15 minutes. Add 1,2-dibromoethane (12.9 mL, 150 mmol) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product.

Comprehensive Characterization Framework

Structural confirmation and purity assessment are non-negotiable for any newly synthesized compound. The following workflow outlines the necessary analytical procedures.

Figure 2: Workflow for the characterization and validation of the final product.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for the target molecule based on established chemical shift principles and data from analogous structures.[8][9][10][11][12]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.35 | s (2H) | H on C3 and C5 of triazole ring |

| 7.50 - 7.60 | m (2H) | Ar-H |

| 7.10 - 7.20 | m (2H) | Ar-H |

| 4.40 | t (2H) | -O-CH₂-CH₂-Br |

| 3.75 | t (2H) | -O-CH₂-CH₂-Br |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Predicted δ (ppm) | Assignment |

|---|---|

| 154.5 | Ar-C-O |

| 143.0 | Triazole C3/C5 |

| 131.5 | Ar-CH |

| 129.0 | Ar-C (ipso) |

| 128.0 | Ar-CH |

| 122.5 | Ar-CH |

| 115.0 | Ar-CH |

| 68.5 | -O-CH₂- |

| 29.0 | -CH₂-Br |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3100 - 3150 | C-H stretch (aromatic and triazole) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1530 | C=N stretch (triazole ring) |

| 1240 - 1260 | C-O stretch (aryl ether) |

| 600 - 700 | C-Br stretch |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern in mass spectrometry can also provide structural information.[11]

-

Expected Molecular Ion (M⁺): For C₁₀H₁₀BrN₃O, the expected m/z will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

Predicted [M+H]⁺: 268.0085 (for ⁷⁹Br) and 269.9984 (for ⁸¹Br).

-

Key Fragmentation: Loss of the bromoethyl group (-CH₂CH₂Br) or cleavage of the ether linkage are expected fragmentation pathways.

Conclusion

This guide details a robust and scientifically grounded approach for the synthesis and characterization of This compound . By providing a clear, step-by-step protocol and a comprehensive analytical framework, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic inclusion of a reactive bromoethoxy handle makes the target compound a versatile building block for creating more complex and potentially therapeutic molecules. The methodologies described herein are designed to be reproducible and scalable, facilitating further exploration and application of this novel chemical entity.

References

- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem.

- Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia.

- BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. BenchChem.

- Dighe, N. S., et al. (2010). Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. Der Pharmacia Lettre.

- Merck & Co. (n.d.). Einhorn-Brunner Reaction. The Merck Index Online.

- AIP Conference Proceedings. (2022).

- Royal Society of Chemistry. (n.d.).

- PubMed. (2011). Alkylation of phenol: a mechanistic view.

- International Journal of Science and Research. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR.

- PharmaXChange.info. (2011).

- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols with 1-Bromo-3-methoxypropane. BenchChem.

- BenchChem. (2025).

- SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Einhorn-Brunner Reaction [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaxchange.info [pharmaxchange.info]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. rsc.org [rsc.org]

- 10. ijsr.net [ijsr.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is perpetually shaped by the exploration of novel molecular scaffolds. Among these, the 1,2,4-triazole moiety stands out as a privileged structure, integral to a wide array of pharmacologically active agents and functional materials. This technical guide focuses on a specific, yet potentially pivotal, derivative: 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole . This document serves as a comprehensive resource for researchers, providing a deep dive into its chemical identity, synthetic pathways, analytical characterization, and prospective applications. As a Senior Application Scientist, the aim is to not only present established data but also to offer insights into the causality behind experimental choices, thereby fostering a deeper understanding and facilitating further innovation.

Compound Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is the cornerstone of scientific communication and research.

Chemical Structure:

-

CAS Number: 1223748-41-1

-

IUPAC Name: this compound

-

Alternative Name: 2-Bromoethyl 2-(4H-1,2,4-triazol-4-yl)phenyl ether

This nomenclature precisely describes the molecular architecture: a 4H-1,2,4-triazole ring attached at the nitrogen in the 4-position to a phenyl ring. The phenyl ring is, in turn, substituted at the ortho (2-position) with a 2-bromoethoxy group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrN₃O | Calculated |

| Molecular Weight | 268.11 g/mol | Calculated |

| Boiling Point | 418.9±55.0 °C | Predicted |

| Density | 1.52±0.1 g/cm³ | Predicted |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached as a two-step process, commencing with the formation of the core triazole-phenol structure, followed by etherification. This strategic disconnection allows for greater control over the introduction of the reactive bromoethoxy side chain.

Synthesis of the Precursor: 4-(2-hydroxyphenyl)-4H-1,2,4-triazole

The formation of the 4-aryl-4H-1,2,4-triazole ring system is a well-established transformation in heterocyclic chemistry. A common and effective method involves the cyclization of a phenoxy-imine derivative with a source of the triazole ring's nitrogen and carbon atoms.

Proposed Synthetic Pathway:

A plausible route involves the reaction of 2-aminophenol with N,N-dimethylformamide azine, or a similar reagent, which can be generated in situ.

Experimental Protocol (Hypothetical, based on established methodologies for analogous compounds):

-

Step 1: Formation of the Formamidine Intermediate. To a solution of 2-aminophenol (1 eq.) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq.).

-

Step 2: Cyclization with Hydrazine. Heat the reaction mixture to reflux for 4-6 hours to form the intermediate formamidine. After cooling, add hydrazine hydrate (1.5 eq.) and continue to reflux for an additional 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-(2-hydroxyphenyl)-4H-1,2,4-triazole.

Causality in Experimental Design:

-

The choice of a high-boiling aprotic solvent like DMF facilitates the high temperatures required for both formamidine formation and the subsequent cyclization.

-

The use of an excess of hydrazine hydrate drives the cyclization reaction to completion.

-

Precipitation in ice-water is an effective method for initial purification, removing soluble impurities.

Etherification to Yield this compound

The final step involves the alkylation of the phenolic hydroxyl group with a suitable two-carbon bromo-electrophile. 1,2-dibromoethane is an ideal reagent for this transformation.

Experimental Protocol:

-

Step 1: Deprotonation of the Phenol. Dissolve 4-(2-hydroxyphenyl)-4H-1,2,4-triazole (1 eq.) in a polar aprotic solvent such as acetone or acetonitrile. Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq.), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Step 2: Alkylation. To the stirred suspension, add 1,2-dibromoethane (1.5-2 eq.) and heat the mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC. The use of an excess of 1,2-dibromoethane helps to minimize the formation of the bis-substituted byproduct.

-

Step 3: Work-up and Isolation. After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Causality in Experimental Design:

-

The use of a weak inorganic base like potassium carbonate is sufficient to deprotonate the phenol without affecting the triazole ring.

-

A polar aprotic solvent is chosen to dissolve the starting materials and facilitate the Sₙ2 reaction.

-

Column chromatography is essential for separating the desired product from unreacted starting materials and any potential byproducts.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Analytical Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the phenyl ring (multiplets, ~7.0-8.0 ppm). Two singlets for the triazole protons (~8.0-9.0 ppm). Two triplets for the bromoethoxy protons (-O-CH₂- and -CH₂-Br, ~3.5-4.5 ppm). |

| ¹³C NMR | Aromatic carbons (~110-160 ppm). Triazole carbons (~140-155 ppm). Aliphatic carbons of the bromoethoxy group (~30-70 ppm). |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion (m/z ~268/270, with characteristic isotopic pattern for bromine). |

| FT-IR | C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic rings, C-O ether stretching, and C-Br stretching. |

Self-Validating System in Protocols:

Each step of the synthesis should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final product's purity should be assessed by High-Performance Liquid Chromatography (HPLC) in conjunction with the spectroscopic data. The characteristic isotopic pattern of bromine in the mass spectrum provides a definitive confirmation of its presence in the molecule.

Potential Applications and Future Directions

The molecular architecture of this compound suggests its utility as a versatile building block in drug discovery and materials science.

Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1] The presence of the reactive bromoethyl group in the target molecule makes it an excellent scaffold for further chemical modifications. This "handle" allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the synthesis of a library of derivatives for biological screening.

Potential Therapeutic Targets:

-

Enzyme Inhibition: The triazole nitrogen atoms can coordinate with metal ions in the active sites of metalloenzymes.

-

Receptor Antagonism/Agonism: The overall shape and electronic properties of derivatives can be tailored to fit into the binding pockets of various receptors.

-

PROTACs and Molecular Glues: The bromoethyl group can serve as a linker attachment point for the development of proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities.

Diagram of Potential Derivatization:

Caption: Potential derivatization of the title compound via nucleophilic substitution.

Materials Science

The aromatic and heterocyclic nature of the molecule, coupled with the potential for polymerization or surface functionalization through the bromoethyl group, suggests applications in the development of:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole nitrogens can act as ligands for metal ions.

-

Functional Polymers: Incorporation into polymer chains could impart specific properties such as flame retardancy or altered electronic characteristics.

-

Surface Modification: The molecule could be grafted onto surfaces to modify their properties, for example, to create biocompatible coatings.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Work in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant interest due to its combination of a biologically relevant 1,2,4-triazole core and a synthetically versatile bromoethoxy handle. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic strategy with mechanistic insights, and a discussion of its potential applications. The information presented herein is intended to serve as a foundational resource for researchers, empowering them to explore the full potential of this promising chemical entity in their respective fields. The self-validating nature of the described protocols, grounded in established chemical principles, provides a high degree of confidence for successful implementation in the laboratory.

References

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to construct a reliable predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this triazole derivative.

Introduction: The Significance of Triazoles and Spectroscopic Analysis

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, and anticonvulsant properties.[1][2][3] The precise structural elucidation of novel triazole derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed roadmap of the molecular architecture.[1][4]

This guide focuses on this compound, a compound with potential applications in synthetic and medicinal chemistry. A thorough understanding of its spectroscopic signature is the first step towards its potential utilization.

Molecular Structure

To provide a clear visual reference, the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, triazole, and bromoethoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 2H | Triazole C-H |

| ~7.6-7.8 | m | 2H | Aromatic C-H |

| ~7.3-7.5 | m | 2H | Aromatic C-H |

| ~4.4 | t, J = ~5.5 Hz | 2H | -O-CH₂- |

| ~3.8 | t, J = ~5.5 Hz | 2H | -CH₂-Br |

Interpretation:

-

Triazole Protons: The two protons on the 1,2,4-triazole ring are expected to be chemically equivalent and appear as a sharp singlet at a downfield chemical shift (~8.6 ppm) due to the deshielding effect of the electronegative nitrogen atoms.

-

Aromatic Protons: The four protons on the ortho-substituted phenyl ring will appear as complex multiplets in the aromatic region (~7.3-7.8 ppm). The ortho and para protons will be more deshielded than the meta protons.

-

Bromoethoxy Protons: The two methylene groups of the bromoethoxy chain will appear as triplets due to coupling with each other. The methylene group attached to the oxygen atom (-O-CH₂-) is expected at a lower field (~4.4 ppm) compared to the methylene group attached to the bromine atom (-CH₂-Br) at approximately 3.8 ppm. The coupling constant (J) would be around 5.5 Hz.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Aromatic C-O |

| ~145.0 | Triazole C-H |

| ~132.0 | Aromatic C-N |

| ~130.0 | Aromatic C-H |

| ~128.0 | Aromatic C-H |

| ~122.0 | Aromatic C-H |

| ~115.0 | Aromatic C-H |

| ~68.0 | -O-CH₂- |

| ~30.0 | -CH₂-Br |

Interpretation:

-

Aromatic Carbons: The carbon attached to the oxygen will be the most downfield among the phenyl ring carbons (~155.0 ppm). The other aromatic carbons will resonate in the typical range of ~115.0-132.0 ppm.

-

Triazole Carbons: The two equivalent carbons of the triazole ring will appear as a single peak around 145.0 ppm.

-

Bromoethoxy Carbons: The carbon atom bonded to the oxygen (-O-CH₂-) will be observed at a lower field (~68.0 ppm) than the carbon bonded to the bromine (-CH₂-Br) at approximately 30.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600-1450 | Strong | C=C and C=N stretching |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050 | Strong | Aryl-O-C stretch (symmetric) |

| ~650-550 | Strong | C-Br stretch |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretches will be evident.

-

The characteristic absorptions for the C=C bonds of the phenyl ring and the C=N bonds of the triazole ring will be observed in the 1600-1450 cm⁻¹ region.

-

Strong bands corresponding to the aryl-O-C ether linkage are expected.

-

A strong absorption at a lower wavenumber will indicate the presence of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[7]

Predicted Molecular Ion Peak:

For this compound (C₁₀H₁₀BrN₃O), the molecular ion peak (M⁺) will appear as a doublet due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

m/z: ~283 (for ⁷⁹Br) and ~285 (for ⁸¹Br) in an approximate 1:1 ratio.

Predicted Fragmentation Pathway:

The molecule is expected to undergo characteristic fragmentation upon ionization.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of the bromoethyl radical: A primary fragmentation would be the cleavage of the ether bond to lose a bromoethyl radical, resulting in a fragment at m/z 176.

-

Loss of ethylene oxide: Another possible fragmentation is the loss of ethylene oxide, leading to a fragment at m/z 241/243.

-

Further Fragmentation: The fragment at m/z 176 could further lose carbon monoxide to give a fragment at m/z 118.

-

Bromoethyl cation: A peak corresponding to the bromoethyl cation at m/z 107/109 is also expected.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[5]

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectral data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from related compounds. The outlined experimental protocols offer a standardized approach for the practical characterization of this and similar molecules. This comprehensive spectroscopic profile serves as a valuable resource for researchers in the synthesis, identification, and development of novel triazole derivatives.

References

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research, 3(5).

- Murad, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research, 3(5).

- Reddy, C. S., et al. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing.

- Bhattacharjee, M., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central.

- Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. (n.d.).

- 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole. (n.d.). ChemicalBook.

- Synthesis, Characterization and Analgesic Activity of some 4H-1, 2, 4-Triazole Derivatives. (n.d.).

- 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole. (n.d.). Matrix Scientific.

- 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.

- Al-Juboori, A. M. H., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). MDPI.

- Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR).

- Al-Masoudi, W. A., et al. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.

- Supporting Information. (n.d.).

- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025). ResearchGate.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.

- Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. (2023). The Royal Society of Chemistry.

-

5-(4-methoxy-phenyl)-4H-[1][4][8]triazole-3-thiol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Available at:

- 1,2,4-Triazole. (n.d.). SpectraBase.

- Synthesis and characterization of substituted 1,2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo.

- Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.

- Fassihi, A., et al. (n.d.). Design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine receptor agonists. PubMed.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate.

- Varynskyi, B. O., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1).

- 1,2,4-Triazole(288-88-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- Spectroscopic and Synthetic Profile of 3-(Phenoxymethyl)-4H-1,2,4-triazole: A Technical Guide. (n.d.). Benchchem.

- 4-(4-(2-Bromoethoxy)phenyl)-4H-1,2,4-triazole. (n.d.). ChemBK.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

"solubility and stability of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole"

An In-depth Technical Guide to the Solubility and Stability of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole

Foreword for the Senior Application Scientist

Given the novelty of this specific molecule, this whitepaper adopts a first-principles approach. We will dissect the molecule's constituent parts—the 4-phenyl-4H-1,2,4-triazole core and the 2-(2-bromoethoxy)phenyl substituent—to build a predictive profile. This theoretical assessment will be followed by detailed, field-proven experimental protocols for both solubility and stability testing, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The causality behind each experimental choice is explained, ensuring that the described methodologies are not just a series of steps, but a self-validating system for generating robust and reliable data.

Part 1: Molecular Profile and Predicted Physicochemical Characteristics

The structure of this compound suggests a molecule with a blend of aromatic, heterocyclic, and aliphatic features. A predictive analysis of its properties is essential before embarking on experimental work.

-

The 4H-1,2,4-Triazole Core: The triazole ring is a key structural motif in many pharmaceutical agents.[1][2] The 1,2,4-triazole isomer is a planar, aromatic system.[3] Its nitrogen atoms can act as hydrogen bond acceptors, and the N-H tautomer can be a hydrogen bond donor, potentially enhancing aqueous solubility.[4][5] Triazole rings are generally stable to acidic and basic hydrolysis and resistant to metabolic degradation due to their aromaticity.[6][7] However, they can be susceptible to photodegradation under certain conditions.[7]

-

The Phenyl Substituent: The phenyl group attached to the triazole nitrogen introduces a significant hydrophobic character, which is likely to decrease aqueous solubility.

-

The 2-(2-bromoethoxy)phenyl Group: This substituent adds several layers of complexity:

-

Ether Linkage: The ether group is generally stable but can be cleaved under harsh acidic conditions.

-

Bromoethyl Moiety: The terminal bromine atom is a potential leaving group, making the molecule susceptible to nucleophilic substitution reactions. This could be a primary pathway for degradation, especially in the presence of nucleophiles or under basic conditions. The bromoethoxy group also increases the lipophilicity of the molecule.

-

Positional Isomerism: The position of a functional group can significantly impact a molecule's physical and chemical properties, including its polarity, reactivity, and stability.[8] The ortho-position of the bromoethoxy group relative to the triazole-phenyl linkage may induce steric effects that could influence the conformation of the molecule and its interaction with solvents or reagents.

-

Predicted Properties Summary:

| Property | Predicted Influence of Structural Features |

| Aqueous Solubility | Likely low due to the hydrophobic phenyl and bromoethoxy groups. The triazole ring may offer some limited polarity. |

| Organic Solubility | Expected to be soluble in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, and potentially in alcohols and chlorinated solvents.[1][4][9] |

| pKa | The 1,2,4-triazole ring is weakly basic.[3] The exact pKa would need experimental determination but is crucial for understanding pH-dependent solubility. |

| Stability | The triazole ring itself is stable.[6][7] The primary points of instability are likely the ether linkage (under strong acid) and the bromoethyl group (susceptible to nucleophilic attack/hydrolysis, especially at higher pH). |

Part 2: A Rigorous Framework for Solubility Determination

Solubility is a critical parameter that dictates a compound's suitability for various stages of drug development.[10] We will explore both kinetic and thermodynamic solubility, as they provide different but equally important insights.

Computational Solubility Prediction

Before extensive lab work, in silico models can provide valuable initial estimates of solubility.[11][12] These models use the compound's structure to predict its logS value based on large datasets of known molecules.[13]

Workflow for Computational Prediction:

Caption: Workflow for in silico solubility prediction.

Experimental Solubility Protocols

Kinetic solubility is a high-throughput method often used in early discovery to quickly assess the solubility of compounds prepared as DMSO stock solutions.[10][14] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or turbidimetry.

-

Data Analysis: The kinetic solubility is the concentration at which the measured signal significantly deviates from that of a clear solution.

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[10][14] It is crucial for lead optimization and formulation development.

Step-by-Step Methodology:

-

Compound Addition: Add an excess amount of the solid compound to a series of vials containing aqueous buffers across a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) to determine the pH-solubility profile.[15]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14][15]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, hydrate formation) during the experiment.

Data Presentation for Solubility:

| Solvent/Buffer (pH) | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS (7.4) | Kinetic | 25 | Data | Data |

| Aqueous Buffer (1.2) | Thermodynamic | 37 | Data | Data |

| Aqueous Buffer (6.8) | Thermodynamic | 37 | Data | Data |

| Propylene Glycol | Thermodynamic | 25 | Data | Data |

| Ethanol | Thermodynamic | 25 | Data | Data |

Part 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development that provides critical insights into the intrinsic stability of a molecule.[16][17] By subjecting the compound to conditions more severe than accelerated stability testing, we can identify likely degradation pathways and establish the specificity of analytical methods.[18][19] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.[16] Reverse-phase HPLC with UV detection is the most common technique.

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Experimental Protocols

The following protocols are based on ICH guidelines and common industry practices.[18][20][21] A concentration of 1 mg/mL is often recommended for these studies.[18]

Hydrolysis is a common degradation pathway for molecules with susceptible functional groups like esters, amides, and, in this case, potentially the bromoethyl moiety.[22]

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Incubate under the same conditions as acid hydrolysis.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Dissolve the compound in purified water.

-

Incubate under the same conditions and analyze at time points as above.

-

Oxidation can be initiated by light, heat, or trace metals and is a common degradation route.[22][23]

-

Solution Preparation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubation: Store the solution at room temperature for a defined period (e.g., up to 24 hours), protected from light.

-

Analysis: Withdraw aliquots at specified time points, quench any remaining peroxide if necessary, and analyze by HPLC.

-

Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C) for a period of several days.

-

Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature (e.g., 60°C).

-

Analysis: Periodically sample the solid or solution, dissolve/dilute appropriately, and analyze by HPLC.

Photostability testing is a mandatory part of stress testing as outlined in ICH guideline Q1B.[18]

-

Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light.

-

Exposure Conditions: The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Control Sample: A dark control sample, protected from light, should be stored under the same temperature conditions.

-

Analysis: After the exposure period, analyze the light-exposed and dark control samples by HPLC.

Summary of Forced Degradation Conditions:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60-80°C | Up to 24h |

| Base Hydrolysis | 0.1 M NaOH | 60-80°C | Up to 24h |

| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h |

| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days |

| Photolytic | ICH Q1B light source | Ambient | Per ICH Q1B |

Part 4: Data Interpretation and Reporting

The culmination of these studies is a comprehensive profile of the compound's solubility and stability.

-

Solubility Data: Report solubility in both µg/mL and µM. For ionizable compounds, plotting solubility versus pH is essential to understand how it will behave in different physiological environments.

-

Stability Data: For each stress condition, report the percentage of the parent compound remaining and the percentage of the major degradants formed at each time point. This is often visualized in a summary table. A mass balance calculation, which should be close to 100%, confirms that all major degradation products are being detected by the analytical method.[24][25]

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of the novel compound this compound. By integrating predictive analysis with detailed, validated experimental protocols, researchers can generate the critical data necessary to make informed decisions in the drug discovery and development process. The principles and methodologies outlined herein are designed to ensure scientific integrity and produce a trustworthy data package, forming a solid foundation for any future investigation of this and other novel chemical entities.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Bioprocess International. (2011, May 17). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, November 26). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, August 2). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]

-

Sci-Hub. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 23). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Retrieved from [Link]

-

Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

-

ACS Publications. (2011, November 10). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (2016, January 19). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

-

arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) A triazole derivative as a new acid-base indicator. Retrieved from [Link]

-

ScienceScholar. (2022, September 25). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. International journal of health sciences. Retrieved from [Link]

-

MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009, September). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]

-

PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

-

Scholars Middle East Publishers. (n.d.). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

MDPI. (2021, July 28). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts. Retrieved from [Link]

-

IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

A&A Pharmachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, October 20). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

TutorChase. (n.d.). How does the position of a functional group affect a molecule's properties?. Retrieved from [Link]

-

Buchhaus. (n.d.). Structural Effects on Stability and Reactivity. Retrieved from [Link]

-

Wiley Online Library. (2012, March 12). Aqueous Solubility−Molecular Size Relationships: A Mechanistic Case Study Using C 10 - to C 19 Alkanes. Retrieved from [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tutorchase.com [tutorchase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-hub.box [sci-hub.box]

- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 14. Aqueous Solubility Assay | Bienta [bienta.net]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 20. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 21. ikev.org [ikev.org]

- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Potential Biological Activities of 1,2,4-Triazole Derivatives

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural features, including the ability to engage in hydrogen bonding and coordinate with metal ions, render it a privileged scaffold in the design of therapeutic agents.[5] This guide provides an in-depth exploration of the diverse biological activities exhibited by 1,2,4-triazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their pharmacological effects, present detailed experimental protocols for their synthesis and evaluation, and provide a forward-looking perspective on their therapeutic potential.

The versatility of the 1,2,4-triazole core allows for the introduction of various functional groups, which significantly enhances their biological potential and allows for the fine-tuning of their pharmacological profiles.[5] This has led to the development of a wide array of clinically significant drugs, including antifungal agents like fluconazole and itraconazole, the antiviral drug ribavirin, and anticancer agents such as letrozole and anastrozole.[5][6] The continued exploration of this remarkable heterocyclic system promises to yield novel therapeutic agents to address unmet medical needs.

Core Biological Activities of 1,2,4-Triazole Derivatives

The pharmacological landscape of 1,2,4-triazole derivatives is remarkably broad, encompassing a range of therapeutic areas. This section will detail the most significant and well-documented biological activities, focusing on their mechanisms of action and providing examples of key derivatives.

Antifungal Activity

Perhaps the most renowned application of 1,2,4-triazoles is in the treatment of fungal infections.[7][8][9] The emergence of multidrug-resistant fungal pathogens has underscored the urgent need for new and effective antifungal agents, a role that triazole derivatives have successfully filled for decades.[7]

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[6][7][10][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13][14] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol.[7][15] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, ultimately compromising membrane integrity and function, and inhibiting fungal growth.[12][14]

Key Antifungal Agents:

-

Fluconazole: A first-generation triazole with excellent oral bioavailability, used for treating various candidiasis and cryptococcal meningitis.[7]

-

Itraconazole: A broad-spectrum triazole effective against a wider range of fungi, including Aspergillus species.[7][9]

-

Voriconazole: A second-generation triazole with enhanced activity against Aspergillus and other emerging fungal pathogens.[7]

-

Posaconazole: A newer triazole with a broad spectrum of activity, including against zygomycetes.[7]

Anticancer Activity

The antiproliferative properties of 1,2,4-triazole derivatives have garnered significant attention in oncology research.[5][16][17] Several FDA-approved anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole used in breast cancer treatment, feature the 1,2,4-triazole scaffold.[5]

Mechanisms of Action: The anticancer effects of 1,2,4-triazole derivatives are diverse and target various cellular pathways implicated in cancer progression.[5][18] These mechanisms include:

-

Enzyme Inhibition:

-

Aromatase Inhibition: Letrozole and anastrozole are non-steroidal aromatase inhibitors that block the conversion of androgens to estrogens, a key pathway in hormone-receptor-positive breast cancer.

-

Kinase Inhibition: Many triazole derivatives have been shown to inhibit protein kinases, such as EGFR, BRAF, PI3K, and mTOR, which are critical for cancer cell signaling, proliferation, and survival.[17][19]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17]

-

-

Induction of Apoptosis: Triazole compounds can trigger programmed cell death by modulating various apoptotic pathways.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cell division.[20]

A new series of indolyl 1,2,4-triazole scaffolds have been designed and evaluated for their inhibitory activity against both CDK4 and CDK6, showing promising anti-proliferative activity against breast cancer cell lines.[20]

Antibacterial and Antiviral Activities

While not as prominent as their antifungal and anticancer applications, 1,2,4-triazole derivatives have also demonstrated significant potential as antibacterial and antiviral agents.[1][21][22]

Antibacterial Activity: Numerous studies have reported the synthesis of novel 1,2,4-triazole derivatives with activity against a range of Gram-positive and Gram-negative bacteria.[8][21][23][24][25] The presence of specific substituents on the triazole ring, such as electron-withdrawing groups or fused heterocyclic systems, appears to contribute to enhanced antibacterial efficacy.[21] Some derivatives have shown activity comparable to or even superior to standard antibiotics like penicillin G and streptomycin against certain bacterial strains.[1][8]

Antiviral Activity: The most notable antiviral drug containing a 1,2,4-triazole ring is Ribavirin , a broad-spectrum antiviral agent used to treat respiratory syncytial virus (RSV) infections, hepatitis C, and other viral illnesses.[6][26] The antiviral activity of triazole derivatives has been reported against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpes viruses.[26][27][28]

Anti-inflammatory and Analgesic Activities

Several 1,2,4-triazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[29][30][31][32]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation and pain.[33] Some derivatives have shown significant inhibition of nitric oxide and reactive oxygen species, further contributing to their anti-inflammatory and antioxidant activities.[33]

Studies using animal models, such as the carrageenan-induced paw edema test, have demonstrated the potent anti-inflammatory effects of certain 1,2,4-triazole derivatives, with some showing activity comparable to the standard drug indomethacin.[30][31][32][33] In pain models like the acetic acid-induced writhing test and the hot plate method, these compounds have exhibited significant analgesic effects.[29]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative 1,2,4-triazole derivative and the evaluation of its biological activity. These protocols are designed to be self-validating and offer insights into the rationale behind each step.

Synthesis of a 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivative

This protocol outlines a common method for the synthesis of a 1,2,4-triazole-3-thiol derivative, a versatile intermediate for further functionalization.

Materials:

-

Isonicotinic acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Hydrazine hydrate (80%)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Potassium Dithiocarbazinate:

-

Dissolve isonicotinic acid hydrazide (0.1 mol) in a solution of potassium hydroxide (0.15 mol) in ethanol (100 mL).

-

Cool the solution in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.

-

Continue stirring for 4-6 hours at room temperature. The formation of a yellow precipitate indicates the formation of the potassium dithiocarbazinate salt.

-

Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

-

-

Cyclization to form the 1,2,4-Triazole Ring:

-

Reflux the potassium dithiocarbazinate salt (0.05 mol) with hydrazine hydrate (0.1 mol) in water (50 mL) for 8-10 hours.

-

Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which indicates the progress of the cyclization.

-

After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6.

-

The desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method, a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Synthesized 1,2,4-triazole derivative

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (optional, for reading endpoints)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

-

Solvent control (if the compound is dissolved in a solvent like DMSO)

Procedure:

-

Preparation of Inoculum:

-

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the synthesized triazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Include positive control wells (inoculum with a standard antifungal), negative control wells (medium only), and solvent control wells (inoculum with the highest concentration of the solvent used).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well.

-

The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.

-

Data Presentation

Table 1: Representative Biological Activities of 1,2,4-Triazole Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action | Representative Examples | Reference |

| Fluconazole Analogues | Antifungal | Inhibition of Lanosterol 14α-demethylase (CYP51) | Fluconazole, Itraconazole, Voriconazole | [6][7][15] |

| Aromatase Inhibitors | Anticancer | Inhibition of Aromatase | Letrozole, Anastrozole | [5] |

| Kinase Inhibitors | Anticancer | Inhibition of EGFR, BRAF, Tubulin | Novel synthesized derivatives | [17] |

| Schiff Bases | Antibacterial, Antifungal | Disruption of cell wall/membrane | Various synthesized derivatives | [8] |

| Thioether Derivatives | Antimicrobial | Multiple targets | Novel synthesized derivatives | [34] |

| Pyridine Hybrids | Anticancer | Multiple targets | Novel synthesized derivatives | [35] |

| Indolyl Derivatives | Anticancer | CDK4/CDK6 Inhibition | Novel synthesized derivatives | [20] |

Visualizations

General Structure of 1,2,4-Triazoles

Caption: General chemical structure of the 1,2,4-triazole ring with potential substitution sites (R¹, R², R³).

Synthetic Workflow for a 1,2,4-Triazole-3-thiol Derivative

Caption: A representative synthetic pathway for a 1,2,4-triazole-3-thiol derivative.

Signaling Pathway Inhibition by Anticancer 1,2,4-Triazole Derivatives

Caption: Inhibition of key cancer signaling pathways by 1,2,4-triazole derivatives.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a remarkably fruitful source of biologically active compounds with diverse therapeutic applications. From their well-established role as potent antifungal agents to their emerging prominence in anticancer, antibacterial, antiviral, and anti-inflammatory drug discovery, the versatility of this heterocyclic system is undeniable.

Future research in this field will likely focus on several key areas:

-

Rational Drug Design: The use of computational modeling and structure-activity relationship studies will enable the design of more potent and selective 1,2,4-triazole derivatives targeting specific biological pathways.

-

Combination Therapies: Investigating the synergistic effects of 1,2,4-triazole derivatives with existing drugs could lead to more effective treatment regimens and help combat drug resistance.

-

Novel Therapeutic Targets: Exploring the potential of these compounds to modulate novel biological targets will open up new avenues for treating a wide range of diseases.

-

Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for 1,2,4-triazole derivatives will be crucial for their sustainable production.

References

- Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central.

- Triazole antifungals | Research Starters. (n.d.). EBSCO.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.).

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). ResearchGate.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.

- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed.

- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (n.d.).

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022).

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.

-

Synthesis and anticancer activity of[5][7][12] triazole [4,3-b][1][5][7][12] tetrazine derivatives. (2022). Retrieved from

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).

- Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (n.d.).

- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29.

- A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 414-430.

- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). NIH.

- Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. (n.d.). ResearchGate.

- Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. (n.d.).

- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.

- Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives. (n.d.). PubMed.

- Synthesis and Evaluation of Anti-inflammatory and Analgesic Activities of New 1,2,4-triazole Derivatives. (2015). Bentham Science Publishers.

- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.).

- Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (n.d.).